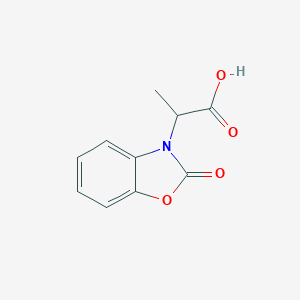

2-(2-Oxo-benzooxazol-3-yl)-propionic acid

Descripción general

Descripción

2-(2-Oxo-benzooxazol-3-yl)-propionic acid is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(2-Oxo-benzooxazol-3-yl)-propionic acid (CAS No. 13610-53-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

- Molecular Formula : C₁₀H₉N₁O₄

- Molecular Weight : 207.18 g/mol

- IUPAC Name : 2-(2-Oxo-1,3-benzoxazol-3-yl)propanoic acid

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial properties. The compound has been tested against various pathogens:

| Pathogen | Type | Activity |

|---|---|---|

| Bacillus subtilis | Gram-positive | Moderate activity |

| Escherichia coli | Gram-negative | Limited activity |

| Candida albicans | Fungal | Moderate activity |

Studies have shown that certain benzoxazole derivatives selectively target Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

Anticancer Activity

The compound demonstrates potential as an anticancer agent. A study on various benzoxazole derivatives highlighted their cytotoxic effects on several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.0 | High cytotoxicity |

| A549 (Lung) | 20.5 | Moderate cytotoxicity |

| HepG2 (Liver) | 12.3 | High cytotoxicity |

The structure–activity relationship (SAR) analysis revealed that modifications to the benzoxazole ring can enhance cytotoxic effects against specific cancer types .

The proposed mechanism of action for this compound involves the formation of covalent bonds with biological targets, leading to disruption of cellular processes in pathogens and cancer cells. This interaction is influenced by the compound's ability to penetrate cell membranes and bind to key biomolecules .

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial efficacy of a series of benzoxazole derivatives, including this compound. The results indicated selective activity against Gram-positive bacteria, particularly Bacillus subtilis, with minimal toxicity to mammalian cells .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies. The study emphasized the importance of further structural modifications to improve efficacy and selectivity .

Aplicaciones Científicas De Investigación

Chemistry

2-(2-Oxo-benzooxazol-3-yl)-propionic acid serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

- Nucleophilic Substitution Reactions: The compound can undergo substitutions that modify the functional groups attached to the benzooxazole ring.

- Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of functional groups |

| Condensation | Formation of larger molecules through the elimination of small molecules |

Biological Applications

The compound exhibits potential biological activities, making it a candidate for drug development. Research indicates that it may have:

- Anticancer Properties: Studies have shown that derivatives of this compound can inhibit tumor growth in vitro.

- Antimicrobial Activity: Preliminary tests suggest effectiveness against various bacterial strains.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents.

Pharmaceutical Development

Given its biological properties, this compound is being explored for use in developing pharmaceuticals targeting specific diseases:

- Drug Formulation: It can be used as a scaffold for designing new drugs with improved efficacy and reduced side effects.

- Biochemical Research: Utilized in proteomics research for understanding protein interactions and functions.

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group readily undergoes esterification and amidation reactions. For example:

-

Esterification : Reaction with ethanol in the presence of sulfuric acid yields ethyl 2-(2-oxo-benzoxazol-3-yl)propionate .

-

Amidation : Treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which reacts with amines (e.g., dimethylamine) to form substituted amides.

Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester derivative |

| Amidation | SOCl₂, followed by R₂NH | Substituted amide (e.g., dimethylamide) |

Electrophilic Substitution on the Benzoxazole Ring

The benzoxazole moiety undergoes electrophilic substitution at activated positions. The electron-withdrawing oxo group directs incoming electrophiles to specific sites:

-

Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups at position 6 of the benzoxazole ring .

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) in acetic acid substitutes hydrogen atoms at position 5 or 6 .

Reactivity Trends :

| Electrophile | Position Substituted | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | Position 6 | 6-Nitro-2-(2-oxo-benzoxazol-3-yl)propionic acid |

| Cl₂/AcOH | Position 5 | 5-Chloro derivative |

Decarboxylation Reactions

The propionic acid side chain undergoes decarboxylation under thermal or catalytic conditions:

-

Thermal Decarboxylation : Heating above 200°C eliminates CO₂, yielding 3-(2-oxo-benzoxazol-3-yl)propane .

-

Metal-Catalyzed Decarboxylation : Copper catalysts (e.g., CuO) at lower temperatures (150°C) accelerate the reaction.

Mechanism :

Oxidation and Reduction

-

Oxidation : The propionic acid chain is resistant to oxidation, but the benzoxazole ring’s oxo group can be reduced. Sodium borohydride (NaBH₄) reduces the oxo group to a hydroxyl group, forming 3-(2-hydroxy-benzoxazol-3-yl)propionic acid .

-

Reduction of Nitro Derivatives : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, enabling further functionalization .

Example :

Cyclization and Ring-Opening Reactions

-

Intramolecular Cyclization : Under acidic conditions, the carboxylic acid group reacts with the benzoxazole nitrogen, forming a γ-lactam derivative .

-

Ring-Opening : Strong bases (e.g., NaOH) hydrolyze the benzoxazole ring, yielding 2-aminophenol and malonic acid derivatives .

Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Cyclization | HCl, reflux | γ-Lactam derivative |

| Ring-Opening | NaOH, H₂O, 100°C | 2-Aminophenol + malonic acid |

Complexation and Coordination Chemistry

The compound acts as a ligand in metal complexes:

-

Coordination with Transition Metals : The oxo group and carboxylic acid participate in chelation with metals like Cu(II) or Fe(III), forming stable complexes .

Example :

Biological Activity-Related Modifications

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

Propiedades

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(9(12)13)11-7-4-2-3-5-8(7)15-10(11)14/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBVLNODMJCOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424401 | |

| Record name | 2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-53-2 | |

| Record name | α-Methyl-2-oxo-3(2H)-benzoxazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.